Dehydroretrorsine
Description
Contextualization of Pyrrolizidine (B1209537) Alkaloids as Precursors to Reactive Metabolites
Pyrrolizidine alkaloids themselves are often not directly toxic. Their biological activity, including their potential for genotoxicity and other cellular interactions, is largely dependent on their metabolic conversion within the body, primarily in the liver, by cytochrome P450 (CYP) enzymes. sci-hub.seresearchgate.netinchem.org This biotransformation pathway generates reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (dehydro-PAs). researchgate.netnih.govjfda-online.com These dehydro-PAs are electrophilic compounds characterized by a reactive allylic ester structure. sfu-kras.ru The formation of these reactive metabolites is considered a crucial step in the mechanism by which PAs exert their effects at the molecular level. researchgate.netinchem.orgjfda-online.com
Significance of Dehydroretrorsine as a Key Pyrrolic Metabolite in Biochemical Research
This compound is identified as a primary reactive pyrrolic metabolite derived from the metabolic activation of retrorsine (B1680556), a representative tumorigenic pyrrolizidine alkaloid of the retronecine (B1221780) type. researchgate.netmdpi.com Research into this compound is significant because it represents a key intermediate through which the parent alkaloid, retrorsine, mediates its biochemical interactions. Studies have shown that this compound is highly unstable and can readily undergo hydrolysis or react with nucleophilic centers in biological macromolecules such as DNA and proteins. jfda-online.comnih.govacs.org This reactivity leads to the formation of covalent adducts, such as dehydropyrrolizine (DHP)-derived DNA adducts and pyrrole-protein adducts. researchgate.netjfda-online.comresearchgate.net The formation of these adducts is a central focus in biochemical research aimed at understanding the molecular mechanisms underlying the effects of retrorsine and other related PAs. researchgate.netmdpi.comacs.org The study of this compound provides a means to investigate the direct interactions of these reactive intermediates with cellular components, helping to elucidate the downstream biochemical consequences of PA metabolism. researchgate.netmdpi.com For instance, research has explored the formation of DHP-derived DNA adducts from this compound as potential biomarkers for exposure to retronecine-type PAs. researchgate.netmdpi.com
Research Findings:
Studies using techniques like electrochemical oxidation coupled with mass spectrometry have confirmed the formation of this compound from retrorsine. acs.orgnih.govresearchgate.netresearchgate.net Further investigations have characterized its subsequent degradation and reaction pathways. acs.orgnih.gov For example, this compound (m/z 350, [M + H+]) has been observed to degrade into other reactive metabolites. acs.orgnih.gov
Interactive Data Table: Metabolic Fate of Retrorsine (Illustrative Data based on Search Results)
| Metabolite | Formation Pathway | Reactivity/Fate | Detection Method (Example) |
| Retrorsine | Parent compound | Metabolic activation by CYP enzymes | LC/MS |
| This compound | CYP-mediated oxidation of Retrorsine | Highly reactive; hydrolysis, adduct formation (DNA, protein) | LC/MS (m/z 350 [M+H+]) |
| DHP | Hydrolysis product of this compound | Reactive; adduct formation (DNA, protein) | LC/MS |
| DHP-derived DNA adducts | Reaction of this compound or DHP with DNA | Biomarkers of exposure | 32P-postlabeling/HPLC |
| Pyrrole-protein adducts | Reaction of this compound or DHP with protein | Involved in cellular effects | Various biochemical assays |
Further research has investigated the enzymes involved in the formation of this compound. Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the metabolic activation of PAs like retrorsine to form reactive metabolites such as this compound. researchgate.netnih.govoup.com Studies using liver microsomes and genetically modified models, such as Cyp3a knockout mice, have helped delineate the roles of specific CYP isoforms (e.g., CYP3A, CYP2C, CYP2B) in this activation process. nih.gov These studies contribute to understanding the enzymatic basis of this compound formation and its implications for the metabolic fate of retrorsine. nih.gov
Interactive Data Table: Enzymatic Formation of this compound (Illustrative Data based on Search Results)
| Enzyme Class | Specific Isoforms Involved (Examples) | Role in this compound Formation | Research Context (Examples) |
| Cytochrome P450 | CYP3A4, CYP2C, CYP2B | Catalyzes oxidation of PAs to dehydro-PAs | Liver microsome studies, knockout mouse models |
The study of this compound's reactivity, including its rapid hydrolysis and ability to form adducts, is crucial for understanding the downstream biological effects of PA exposure. nih.govacs.org Research employing techniques to trap and measure short-lived alkylating agents has provided insights into the stability and reaction kinetics of this compound. nih.govcapes.gov.br These studies highlight the transient nature of this compound and its potential to interact with cellular nucleophiles near its site of formation or after limited transport. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
23092-97-9 |
|---|---|
Molecular Formula |
C18H24NO6 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,6,11,14,20,23H,5,7-10H2,1-2H3/b12-3-/t11-,14-,18-/m1/s1 |
InChI Key |
HEVMYCOMWSDUCL-UQLKVITLSA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(CO)O)C |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(CO)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(CO)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dehydroretrorsine; Retrorsine pyrrole; |
Origin of Product |
United States |
Metabolic Formation Pathways of Dehydroretrorsine
Enzymatic Bioactivation of Retrorsine (B1680556) to Dehydroretrorsine
The bioactivation of retrorsine to this compound involves oxidative metabolism. This process converts the relatively less reactive parent alkaloid into a highly electrophilic pyrrolic derivative.
Cytochrome P450-Mediated Dehydrogenation Mechanisms
The primary enzymatic pathway for the formation of this compound from retrorsine is dehydrogenation catalyzed by cytochrome P450 (CYP) mixed-function oxidases. This reaction involves allylic oxidation in the pyrrolizidine (B1209537) ring, followed by dehydration. usu.edu The mixed-function oxidase system of the microsomal fraction of rat liver has been confirmed to form pyrrolic metabolites, including this compound, from retrorsine. nih.govnih.gov This bioactivation is mediated by a carbon-oxygenation reaction. nih.govnih.gov
Role of Specific Cytochrome P450 Isoforms in this compound Generation
Multiple cytochrome P450 isoforms are involved in the metabolic activation of retrorsine to this compound, with their roles varying across species and experimental conditions. Studies have indicated that CYP3A is a principal enzyme catalyzing the metabolism of retrorsine to this compound. mdpi.comeurekaselect.com Inhibition studies using troleandomycin, a P450 3A inhibitor, significantly reduced this compound (DHP) formation from retrorsine in rat liver microsomes. mdpi.com
In addition to CYP3A, other isoforms such as CYP2C and CYP2B have also been shown to contribute to this compound formation. eurekaselect.comnih.gov Research using Cyp3a knockout mice demonstrated that in the absence of CYP3A, CYP2C played a predominant role in the formation of the glutathionyl conjugate of this compound (GSH-DHP), while CYP2B also contributed. nih.gov
Studies have also observed enhanced or induced expression of other hepatic CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1, in response to retrorsine exposure in rats, suggesting their potential involvement in retrorsine metabolism. nih.gov
The relative contribution of specific CYP isoforms to this compound formation can be illustrated by data from studies examining GSH-DHP formation in liver microsomes from different mouse genotypes:
| Mouse Genotype | Predominant CYP Isoform(s) in GSH-DHP Formation |
| Wild-type | CYP3A, CYP2C nih.gov |
| Cyp3a Knockout | CYP2C (predominant), CYP2B nih.gov |
Furthermore, retrorsine exposure has been shown to alter the expression levels of several hepatic CYPs. For instance, protein levels of CYP1A2, CYP2B1/2, and CYP2E1 increased significantly in rat liver microsomes from retrorsine-treated rats compared to controls. nih.gov
In Vitro Metabolic Conversion Studies of Retrorsine to this compound
In vitro studies using various biological systems have been instrumental in elucidating the pathways and enzymes involved in the conversion of retrorsine to this compound.
Liver Microsomal Systems for this compound Formation
Liver microsomes, containing the enzymatic machinery of the endoplasmic reticulum including cytochrome P450 enzymes, are widely used to study the metabolic bioactivation of retrorsine. Studies with the microsomal fraction of rat liver have confirmed the formation of pyrrolic metabolites from retrorsine. nih.govnih.gov The rate of this compound (DHP) formation in liver microsomes can be influenced by factors such as enzyme induction. For example, metabolism of retrorsine by liver microsomes from dexamethasone-treated rats showed an increased rate of DHP formation compared to control microsomes. mdpi.com
Inhibition studies using liver microsomes have helped to identify the specific CYP isoforms involved. As mentioned earlier, the formation of DHP was significantly reduced in the presence of CYP3A inhibitors. mdpi.com
Data on the rate of DHP formation in rat liver microsomes under different conditions highlight the enzymatic nature of this conversion:
| Microsome Source | Inhibitor Present | DHP Formation Rate (nmol/mg/min) | Reduction in DHP Formation (%) |
| Control Rat Liver | None | 4.8 ± 0.1 mdpi.com | - |
| Dexamethasone-treated Rat Liver | None | ~8.2 mdpi.com | - |
| Control Rat Liver | Troleandomycin | ~1.1 mdpi.com | 77 mdpi.com |
| Dexamethasone-treated Rat Liver | Troleandomycin | ~2.7 mdpi.com | 67 mdpi.com |
Note: Approximate values derived from percentage reduction data.
Extrahepatic tissue microsomes (lung, kidney, spleen) from dexamethasone-treated rats also generated DHP and the N-oxide derivative from retrorsine, although at significantly lower rates (18 to 32-fold lower) compared to control liver microsomes. mdpi.com
Cellular Models for Studying this compound Biotransformation
Cellular models provide a more complex environment than microsomes for studying the biotransformation of retrorsine. Human liver cell lines such as HepG2 and HepaRG have been used to investigate the metabolism and effects of pyrrolizidine alkaloids requiring metabolic activation. HepG2 cells overexpressing human CYP3A4 have been used to assess the cytotoxicity and genotoxicity of PAs upon metabolic activation. researchgate.net HepaRG cells are also considered a useful tool to study the metabolism of single chemicals in vitro. unilever.com Studies using HepaRG cells have demonstrated their ability to show the effect of metabolism on bioactivity. unilever.com
While some cellular models like RPTEC/TERT1 cells express renal-specific CYP enzymes, they were found to be less suitable for detecting effects of substances requiring hepatic metabolic activation, such as certain pyrrolizidine alkaloids. researchgate.net
Electrochemical oxidation has also been used as an in vitro method to mimic CYP450-mediated oxidation of retrorsine, producing this compound and other metabolites. acs.org
In Vivo Metabolic Generation of this compound from Parent Pyrrolizidine Alkaloids
In vivo studies in animals have confirmed that retrorsine and other 1,2-unsaturated pyrrolizidine alkaloids are metabolized to this compound (or corresponding pyrrolic metabolites) in the liver and to a lesser extent in other organs. nih.govnih.govmdpi.com This metabolic activation is considered a major pathway determining the toxicity of these compounds. usu.edunih.govnih.govacs.org
In animals, the major metabolic routes of pyrrolizidine alkaloids include dehydrogenation of the pyrrolizidine nucleus to form pyrrolic derivatives, which encompasses the formation of this compound from retrorsine. nih.gov Following administration of retrorsine to rats, metabolic pyrroles were found bound strongly to the liver, and to a lesser extent, the lung and other organs, for extended periods. nih.govnih.gov
The amount of metabolic pyrroles formed in vivo has shown a rough correlation with the hepatotoxicity of the alkaloids. nih.govnih.gov Studies in rats administered with retrorsine or retrorsine N-oxide have quantified the urinary excretion of metabolic pyrroles. nih.govnih.gov
| Administered Compound | Dose (mg/kg, ip) | Urinary Excretion of Metabolic Pyrroles (% of dose) within 24 hr |
| Retrorsine | 60 | 0.2-12.4 nih.govnih.gov |
| Retrorsine N-oxide | 60 | Lower than Retrorsine nih.gov |
Pre-treatment with substances affecting glutathione (B108866) levels in rats influenced the levels of pyrrolic metabolites in the liver, further highlighting the in vivo metabolic conversion and subsequent reactions of these reactive species. nih.gov For instance, increasing glutathione levels led to lower levels of pyrrolic metabolites, while decreasing glutathione levels resulted in higher levels. nih.gov
This compound formed in vivo can bind to cellular macromolecules such as DNA and proteins, which is considered a key mechanism underlying the genotoxicity and hepatotoxicity associated with retrorsine. mdpi.comresearchgate.netacs.org
Pathways in Experimental Animal Models
In experimental animal models, the metabolic activation of retrorsine to this compound is a key step in mediating its toxicity researchgate.netnih.goveurekaselect.com. Studies using rat liver microsomes have shown the formation of dehydropyrrolizidine metabolites from various PAs, including retrorsine researchgate.net.
Research in Cyp3a knockout (3AKO) mice has investigated the role of specific CYP enzymes in the formation of this compound from retrorsine. These studies indicate that CYP3A enzymes play a predominant role in this conversion in wild-type mice eurekaselect.com. However, in the absence of CYP3A, other enzymes such as CYP2C and, to a lesser extent, CYP2B can also contribute to this compound formation eurekaselect.comnih.gov.
Studies using liver microsomes from wild-type and 3AKO mice treated with retrorsine showed comparable formation of glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSH-DHP), a conjugate formed from the reactive metabolite eurekaselect.com. This suggests that while CYP3A is a major contributor, other pathways can compensate for its absence in the formation of reactive metabolites like this compound eurekaselect.com. Chemical inhibitor experiments in liver microsomes from these mice further supported the predominant role of CYP3A and CYP2C in GSH-DHP formation in wild-type and 3AKO mice, respectively eurekaselect.com.
The expression levels of Cyp2b10 and Cyp2cs were found to be significantly increased in 3AKO mice, which correlated with protein changes and supported the potential role of CYP2B in GSH-DHP formation in these animals eurekaselect.com.
Comparative Metabolic Profiles Across Species
Metabolic profiles of pyrrolizidine alkaloids, including the formation of this compound, can vary across different species uni-freiburg.deuni-freiburg.demdpi.com. These interspecies differences in metabolism are a major factor contributing to variations in the observed toxicity of PAs mdpi.comresearchgate.net.
Studies comparing PA metabolism in rat and human liver microsomes have shown differences in the formation of dehydropyrrolizidine metabolites. While rat liver microsomes formed these metabolites from all investigated PAs, their detection in human liver microsomes was primarily limited to diesters researchgate.net. This suggests potential species-specific differences in the efficiency or pathways of dehydrogenation leading to dehydro-PA formation researchgate.net.
The species difference in susceptibility to pyrrolizidine alkaloid intoxication is largely attributed to the balance between the formation of toxic pyrrolic metabolites, such as this compound, and detoxification pathways mdpi.com. Enzymes responsible for metabolic activation, such as various CYP isoforms, can exhibit species-specific differences in their expression, composition, and catalytic activity nih.gov. For instance, while CYP3A is a major enzyme involved in retrorsine activation in both mice and humans, the specific isoforms and their relative contributions may differ fda.goveurekaselect.comfu-berlin.de.
Comparative studies of CYP-mediated drug metabolism across species like mice, rats, dogs, monkeys, and humans highlight that while some CYP isoforms like CYP2E1 show relatively small differences, others, including species-specific isoforms of CYP1A, -2C, -2D, and -3A, can show considerable interspecies variability in catalytic activity nih.gov. These differences can influence the rate and extent of this compound formation from its precursors in different animal models and humans researchgate.netnih.gov.
Data on the formation of GSH-DHP, a downstream product related to dehydro-PA formation, in liver microsomes from wild-type and 3AKO mice after retrorsine administration provides insight into the metabolic capacity across different genetic backgrounds within a species eurekaselect.com.
Here is a table summarizing some findings related to this compound formation in experimental models:
| Experimental Model | Parent Compound | Key Enzymes Involved (if specified) | Observation related to Dehydro-PA Formation | Source |
| Rat Liver Microsomes | Various PAs | Not specified | Formation of dehydropyrrolizidine metabolites observed. | researchgate.net |
| Human Liver Microsomes | Various PAs | Not specified | Dehydropyrrolizidine metabolites primarily detected for diester PAs. | researchgate.net |
| Wild-type Mice Liver Microsomes | Retrorsine | CYP3A (predominant), CYP2C, CYP2B | Formation of GSH-DHP observed, predominantly mediated by CYP3A. | eurekaselect.com |
| Cyp3a Knockout Mice Liver Microsomes | Retrorsine | CYP2C (predominant), CYP2B | Comparable formation of GSH-DHP to wild-type mice, predominantly by CYP2C. | eurekaselect.com |
| Human Liver Microsomes | Retrorsine | CYP3A4 | Formation of DHP observed in CYP3A4-expressing cells. | fda.gov |
Chemical Reactivity and Molecular Interactions of Dehydroretrorsine
Electrophilic Nature and Reactivity of Dehydroretrorsine
This compound, a metabolite of retrorsine (B1680556), is characterized as a reactive bifunctional pyrrolic electrophile. nih.govoup.com Electrophiles are chemical species that are electron-deficient and are attracted to electron-rich areas, such as carbon-carbon double bonds or nucleophilic centers in other molecules. byjus.comwikipedia.org They accept electron pairs to form chemical bonds and are considered Lewis acids. byjus.comwikipedia.org The pyrrolic metabolites, including this compound, are electrophilic and capable of binding to nucleophilic functional groups like -OH, -SH, or -NH on biological molecules. researchgate.net This electrophilic character is crucial for its interaction with biological macromolecules such as DNA and proteins. oup.com
Formation of Covalent Adducts with Biological Macromolecules
The electrophilic nature of this compound allows it to form covalent adducts with biological macromolecules. oup.complymouth.ac.uk Covalent adducts are formed when an electrophilic molecule reacts with a nucleophilic site on another molecule, creating a stable covalent bond. mdpi.comnih.gov This process is a key mechanism by which many reactive compounds exert their biological effects. psu.edunih.gov Biological macromolecules, including proteins and nucleic acids (DNA and RNA), contain various nucleophilic centers that can be targeted by electrophilic compounds like this compound. libretexts.orgcuny.edulumenlearning.com
This compound-DNA Adduct Formation Mechanisms
This compound, as a reactive pyrrolic electrophile, forms covalent adducts with DNA. nih.govnih.govuni-freiburg.dewikipedia.orgarizona.edumdpi.com This adduct formation is considered a key mechanism underlying the genotoxic and tumorigenic effects associated with pyrrolizidine (B1209537) alkaloids. mdpi.com The formation of DNA adducts by reactive chemicals depends on the structure of the chemical, the nature of the electrophile, and its ability to interact with DNA, potentially directing adduction to specific nucleophilic sites on DNA bases. wikipedia.orgnih.gov
Specificity of DNA Base Adduction (e.g., deoxyguanosine, deoxyadenosine)
The formation of DNA adducts by this compound shows specificity towards certain DNA bases. Pyrrolic pyrrolizidine alkaloids, including this compound, have been shown to react with purine (B94841) and pyrimidine (B1678525) nucleosides. oup.com Specifically, dehydroretronecine, a related pyrrolic metabolite, reacts with the N2 position of deoxyguanosine (dG) and the N6 position of deoxyadenosine (B7792050) (dA). oup.com Studies have indicated that this compound, along with dehydromonocrotaline, preferentially cross-linked dG-to-dG at a 5'-CG sequence in synthetic duplex DNA. oup.com The N3 and N7 positions of guanine (B1146940) and adenine (B156593) are generally considered the most nucleophilic sites in DNA bases and are often preferred targets for adduct formation by electrophiles. wikipedia.orgnih.gov
DNA-Protein Cross-Linking Induced by this compound
This compound, as a bifunctional pyrrolic electrophile, can induce the formation of DNA-protein cross-links (DPCs). oup.comnih.govunizg.hr DPCs are complex lesions where a protein becomes covalently attached to DNA. nih.govmdpi.com These cross-links can be formed through various mechanisms, including the reaction of protein nucleophiles with DNA electrophiles or through the action of cross-linking agents. nih.gov Bifunctional molecules, such as activated pyrrolizidine alkaloids, can potentially react with both DNA and proteins, leading to the formation of these cross-links. oup.commdpi.com DPCs can significantly impede essential cellular processes like DNA replication and transcription. nih.gov
This compound-Protein Adduct Formation Mechanisms
This compound also forms covalent adducts with proteins. nih.govnih.govmdpi.comunizg.hr The formation of protein adducts by electrophilic compounds is a well-established mechanism of toxicity and can disrupt protein structure and function. psu.edunih.gov Covalent adducts are typically formed when an electrophilic moiety on a molecule reacts with a nucleophilic residue in a protein target. mdpi.com
Amino Acid Residue Targeting in Protein Adduction
Electrophilic compounds, including reactive metabolites, target nucleophilic amino acid residues in proteins for covalent adduction. plymouth.ac.ukunizg.hr Commonly targeted amino acid residues include cysteine, lysine, and histidine, which contain nucleophilic sulfur (thiol), nitrogen (amine), and nitrogen atoms, respectively. mdpi.comunizg.hr Cysteine residues, particularly the activated thiolate form, are often highly nucleophilic targets for electrophiles. mdpi.com Lysine residues can form Schiff's bases with carbonyl compounds. unizg.hrnih.gov While general mechanisms of protein adduction by electrophiles are known, the specific amino acid residues in target proteins that are preferentially modified by this compound would require detailed experimental analysis. mdpi.compsu.edunih.gov
Identification of Specific Protein Adduct Structures
Studies investigating the reaction of dehydropyrrolizidine alkaloids with amino acids and proteins have provided insights into the nature of protein adducts. Reaction of dehydromonocrotaline, a related dehydropyrrolizidine alkaloid, with valine generated four highly unstable 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived valine adducts. acs.org For structural elucidation, these DHP–valine adducts were derivatized with phenyl isothiocyanate (PITC) to form DHP–valine–PITC products. acs.org The structures of the four DHP–valine adducts were subsequently deduced based on the characterized structures of the DHP–valine–PITC adducts. acs.org This research represents the first full structural elucidation of protein-conjugated pyrrolic adducts formed from the reaction of dehydropyrrolizidine alkaloids with an amino acid like valine. acs.org It was also observed that DHP–valine-2 and DHP–valine-4, where the valine amino group is linked at the C7 position of the necine base, can lose the valine moiety. acs.org
These DHP–valine adducts demonstrated high instability in aqueous media, undergoing facile decomposition and interconversion between epimers. acs.org The ability of DHP–valine-2 and DHP–valine-4 to lose the valine moiety in a time-dependent manner suggests that DHP–protein adducts may also dissociate into protein and DHP in vivo and in vitro. acs.org
Hydrolytic Stability and Transformation Kinetics of this compound
Dehydropyrrolizidine alkaloid metabolites, including this compound, are generally very unstable in aqueous media, particularly under acidic conditions. acs.org This instability makes mechanistic studies at the molecular level challenging. acs.org
While specific kinetic data for the hydrolysis of this compound were not extensively detailed in the search results, related studies on the hydrolytic stability and transformation kinetics of other compounds provide context. The hydrolytic stability of esters, for instance, can depend on factors such as steric effects and the presence of electron-withdrawing substituents, influencing reaction rates and half-lives. nih.gov The kinetics of hydrolysis often involve the formation of a tetrahedral intermediate as the rate-determining step. nih.gov
The stability of drug products, which can undergo chemical degradation including hydrolysis, is crucial for determining shelf life and expiry dates. slideshare.netuoanbar.edu.iq Factors affecting reaction rates include temperature, humidity, and light. uoanbar.edu.iq Hydrolysis is a significant degradation pathway for compounds containing ester, amide, and lactam functional groups. uoanbar.edu.iqeopcw.com
Photoirradiation-Induced Reactive Oxygen Species Generation by this compound
UVA photoirradiation of a series of dehydropyrrolizidine alkaloids, including this compound, has been shown to generate reactive oxygen species (ROS) and induce lipid peroxidation in a light dose-responsive manner. nih.govsfu-kras.ruresearchgate.net This process is mediated by the formation of singlet oxygen and superoxide (B77818) anion radicals. nih.govsfu-kras.ruresearchgate.net
Singlet Oxygen Formation Mechanisms
Research indicates that singlet oxygen is a photo-induced product formed during the UVA irradiation of dehydro-PAs. nih.govsfu-kras.ruresearchgate.net Evidence supporting singlet oxygen formation includes the decreased level of lipid peroxidation when irradiation is performed in the presence of sodium azide, a known quencher of singlet oxygen. nih.govsfu-kras.ruresearchgate.net Conversely, lipid peroxidation was enhanced when methanol (B129727) was replaced by deuterated methanol, consistent with the longer lifetime of singlet oxygen in deuterated solvents. nih.govsfu-kras.ruresearchgate.net
Singlet oxygen can be generated through a photosensitizing process where a light-excited molecule (photosensitizer) transfers energy to molecular oxygen. cuni.cz Dehydropyrrolizidine alkaloids appear to act as photosensitizers under UVA irradiation. nih.govsfu-kras.ruresearchgate.net
Superoxide Anion Radical Production Pathways
Superoxide anion radicals are also produced during the photoirradiation of dehydropyrrolizidine alkaloids. nih.govsfu-kras.ruresearchgate.net This is supported by the observation that the level of lipid peroxidation decreased when irradiation was conducted in the presence of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide. nih.govsfu-kras.ruresearchgate.net Electron spin resonance (ESR) spin trapping studies have further confirmed the formation of both singlet oxygen and superoxide anion radicals during the photoirradiation process. nih.govsfu-kras.ruresearchgate.net
Superoxide anion radicals can be generated through various biological and chemical processes, including as a byproduct of oxidative phosphorylation in mitochondria and via the Fenton reaction. thermofisher.comnih.govnih.gov In the context of dehydro-PAs and photoirradiation, the specific pathways leading to superoxide production likely involve electron transfer processes initiated by the excited state of the dehydro-PA molecule interacting with oxygen.
Advanced Analytical Methodologies for Dehydroretrorsine Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for the separation of Dehydroretrorsine from complex mixtures, enabling its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids, including this compound. nih.govd-nb.info Its application is crucial for the separation and quantification of these compounds in various samples, such as plant extracts and biological fluids. nih.gov A common approach involves reverse-phase chromatography, utilizing a C18 column to separate the analytes. nih.govnih.gov
The mobile phase typically consists of a gradient mixture of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com This gradient elution allows for the effective separation of PAs with varying polarities. Due to the low UV absorbance of most PAs, detection is often performed at low wavelengths, such as 220 nm, although this can sometimes lead to background interference. up.ac.za
Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 3 µm particle size) nih.gov |
| Mobile Phase A | 0.1% Formic acid in water nih.govmdpi.com |
| Mobile Phase B | 0.1% Formic acid in acetonitrile nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Detection | UV at 220 nm up.ac.za |
| Injection Volume | 10-50 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of this compound and its metabolites. researchgate.netnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com LC-MS/MS is particularly valuable for metabolite profiling in biological matrices, aiding in the understanding of the metabolic activation and detoxification pathways of this compound. nih.govnih.gov
A key strategy in the analysis of PAs by LC-MS/MS involves the use of precursor ion scanning. acs.org Toxic PAs, like this compound, contain an unsaturated pyrrolizidine nucleus that, upon fragmentation in the mass spectrometer, yields characteristic daughter ions at m/z 120 and 138. acs.org By scanning for all parent ions that produce these specific daughter ions, researchers can selectively detect a wide range of PAs and their metabolites in a complex sample, even at trace levels. acs.orgsciex.com
Table 2: Characteristic MS/MS Transitions for Pyrrolizidine Alkaloid Screening
| Precursor Ion Type | Characteristic Daughter Ion (m/z) |
|---|---|
| Open-chain mono- and diesters | 120 acs.org |
| Cyclic diesters | 120 acs.org |
| Open-chain monoester N-oxides | 138 acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) offers another approach for the analysis of this compound, although it presents certain challenges. nih.gov Due to the low volatility of PAs, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. up.ac.zasigmaaldrich.com This typically involves a reduction of the PA followed by silylation to create trimethylsilyl (B98337) (TMS) derivatives. up.ac.za These derivatives are more thermally stable and provide better chromatographic separation. sigmaaldrich.com
The derivatized sample is then introduced into the GC-MS system, where the compounds are separated based on their boiling points and subsequently identified by their mass spectra. acs.org While effective, the need for derivatization adds complexity to the sample preparation process and may not be suitable for the direct analysis of PA N-oxides. mdpi.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural characterization and quantification of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its adducts with biological macromolecules, such as DNA and proteins. up.ac.zaresearchgate.net Techniques like 1H and 13C NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure. researchgate.net
In the context of this compound research, NMR is crucial for characterizing the structure of DNA adducts, which are formed when reactive metabolites of the alkaloid bind to DNA. nih.govnih.gov By analyzing the NMR spectra of these adducts, researchers can identify the specific sites of binding on both the alkaloid and the DNA base, providing insights into the mechanisms of genotoxicity. researchgate.net Two-dimensional NMR experiments, such as COSY and HMBC, are often employed to establish the connectivity between different atoms within the adduct. researchgate.net
Table 3: Representative 1H and 13C NMR Chemical Shifts for the Pyrrolizidine Nucleus
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| C-1 | ~4.0 | ~60 |
| C-2 | ~2.0 | ~35 |
| C-3 | ~3.3 | ~55 |
| C-5 | ~3.5 | ~53 |
| C-6 | ~2.5 | ~30 |
| C-7 | ~4.5 | ~75 |
| C-8 | ~5.5 | ~80 |
| C-9 | ~4.8 | ~62 |
Note: These are approximate chemical shift ranges and can vary depending on the specific structure and solvent.
UV-Visible spectrophotometry can be employed for the detection and quantification of this compound, particularly through colorimetric methods. nih.gov Pyrrolizidine alkaloids with an unsaturated pyrrole (B145914) ring, such as this compound, react with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution) to produce a characteristic red-magenta colored complex. up.ac.za
This colorimetric reaction forms the basis of a quantitative assay where the intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of the unsaturated PAs in the sample. mdpi.com The maximum absorbance (λmax) of the colored product is typically observed around 565 nm. up.ac.zamdpi.com This method provides a relatively simple and cost-effective way to screen for the presence of toxic PAs. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Reactive Oxygen Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for identifying and quantifying free radicals, such as reactive oxygen species (ROS), in biological and chemical systems. nih.govnih.gov The toxic effects of some compounds are mediated by the generation of ROS, which can lead to oxidative stress and damage to cellular components like proteins, lipids, and DNA. nih.gov While direct evidence linking this compound to ROS production is an area of ongoing research, the study of analogous "dehydro-" compounds has shown their involvement in oxidative stress pathways, suggesting the utility of ESR in investigating this compound's mechanism of action. nih.govresearchgate.net
ESR spectroscopy is highly sensitive and can detect low concentrations of radicals. nih.gov However, many ROS are highly reactive and short-lived, making their direct detection challenging. syntechinnovation.com To overcome this, the spin-trapping technique is employed. This method involves the use of a "spin trap," a molecule that reacts with the unstable radical to form a more stable radical adduct with a longer half-life, which can then be detected by ESR. ciqtekglobal.com
Commonly used spin traps for ROS detection include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). nih.gov The choice of spin trap is crucial and depends on the specific ROS being investigated. The resulting ESR spectrum of the spin adduct provides a characteristic signal that can help identify the original free radical. syntechinnovation.com
Table 1: Common Spin Traps Used in ESR for ROS Detection
| Spin Trap | Targeted ROS | Characteristics of Adduct |
|---|---|---|
| DMPO | Hydroxyl (•OH), Superoxide (B77818) (O₂•⁻) | Well-characterized spectra, but adducts can be unstable. |
| DEPMPO | Hydroxyl (•OH), Superoxide (O₂•⁻) | Forms more persistent adducts than DMPO, especially for superoxide. |
The application of ESR in this compound research would involve incubating the compound in a relevant biological system (e.g., liver microsomes) in the presence of a suitable spin trap. The subsequent ESR analysis could reveal the formation of ROS, providing insights into the role of oxidative stress in this compound-induced toxicity.
Radioisotope Labeling Techniques in Mechanistic Studies (e.g., ³²P-Postlabeling)
Radioisotope labeling is a highly sensitive method used to trace the fate of molecules in biological systems and to detect covalent modifications to macromolecules like DNA. The ³²P-postlabeling assay is a particularly powerful technique for the detection of DNA adducts, which are segments of DNA that have become covalently attached to a chemical. This method is capable of detecting extremely low levels of DNA damage, as low as one adduct in 10⁹–10¹⁰ nucleotides.
The formation of DNA adducts is a critical event in chemical carcinogenesis. The ³²P-postlabeling assay has been specifically developed and applied to detect this compound-derived DNA adducts both in vivo and in vitro. This confirms the genotoxic potential of this compound and its ability to directly interact with genetic material.
The ³²P-postlabeling procedure involves several key steps:
DNA Isolation and Digestion: DNA is extracted from tissues or cells exposed to the compound of interest and is then enzymatically digested into individual deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The modified nucleotides (adducts) are often enriched from the digest of normal nucleotides, for instance, by high-performance liquid chromatography (HPLC).
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or HPLC.
Quantification: The amount of adduct is quantified by measuring the radioactivity.
The development of a ³²P-postlabeling/HPLC method has been instrumental in studying the DNA damage caused by this compound.
Immunoassay Development for this compound Metabolites
Immunoassays are analytical methods that use the specificity of an antibody-antigen reaction to detect and quantify molecules in a sample. These assays are valuable tools for monitoring exposure to toxins and their metabolites. The development of immunoassays for pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs, is an active area of research.
The primary mechanism of PA-induced toxicity involves the metabolic activation of PAs in the liver to form reactive pyrrolic metabolites. These metabolites can then bind to proteins, forming pyrrole-protein adducts. Immunoassays have been developed to detect these adducts in biological samples, serving as biomarkers of PA exposure.
The development of such an immunoassay typically involves:
Hapten Synthesis: PAs and their metabolites are small molecules (haptens) that are not immunogenic on their own. They must first be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA), to create an immunogen.
Immunization and Antibody Production: The immunogen is injected into an animal (commonly a rabbit) to elicit an immune response and the production of polyclonal antibodies that can recognize the PA metabolite.
Assay Development: A competitive enzyme-linked immunosorbent assay (ELISA) is a common format. In this setup, the sample containing the target metabolite competes with a labeled form of the metabolite for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the metabolite in the sample.
Researchers have successfully developed polyclonal antibodies that specifically recognize pyrrole-protein adducts, which are formed from the reactive metabolites of PAs. These antibodies have been used to detect these adducts in the blood samples of animals treated with PAs, demonstrating the potential for clinical diagnosis of PA exposure. Class-specific competitive ELISAs have also been developed for the detection of various PAs, including retrorsine (B1680556), a close structural relative of this compound.
Table 2: Key Steps in Immunoassay Development for PA Metabolites
| Step | Description | Purpose |
|---|---|---|
| Hapten Synthesis | Covalently linking the PA metabolite to a carrier protein. | To make the small metabolite molecule immunogenic. |
| Immunization | Injecting the hapten-protein conjugate into an animal. | To generate antibodies against the PA metabolite. |
| Antibody Purification | Isolating the specific antibodies from the animal's serum. | To ensure the specificity and sensitivity of the assay. |
| Assay Format | Designing the competitive binding reaction (e.g., ELISA). | To enable the detection and quantification of the metabolite in samples. |
These immunoassays provide a valuable, often high-throughput, method for screening for exposure to PAs and their toxic metabolites like this compound.
Research on Dehydroretrorsine Derivatives and Analogs
Comparative Studies with Other Dehydropyrrolizidine Alkaloids
Dehydroretrorsine (DHR) is the metabolically activated, reactive pyrrolic ester form of retrorsine (B1680556). Its toxicity is often understood by comparing it with other dehydropyrrolizidine alkaloids (DHPAs) derived from parent compounds like monocrotaline (B1676716), senecionine, lasiocarpine (B1674526), and riddelliine. These comparative studies are crucial for elucidating why some PAs are more potent toxins than others.
Research has shown that different hepatotoxic PAs can produce similar liver injuries, but the degree of their toxicities can vary significantly. For instance, retrorsine and monocrotaline share the same core necine base structure (retronecine) and are activated through a similar metabolic pathway to form their respective dehydroalkaloids. However, studies have demonstrated that retrorsine is considerably more hepatotoxic than monocrotaline. This difference is attributed to the efficiency of metabolic activation. Enzyme kinetic studies have shown that the Vmax/Km value, a measure of catalytic efficiency, for the conversion of retrorsine to DHR is 5.5-fold greater than that for monocrotaline. nih.gov
This more efficient metabolic activation of retrorsine leads to higher levels of reactive pyrrolic intermediates. Consequently, at the same dose, retrorsine produces a greater amount of pyrrole-protein and pyrrole-glutathione (GSH) adducts compared to monocrotaline. nih.gov The increased formation of these adducts and significant depletion of hepatic GSH contribute to the higher hepatotoxicity observed with retrorsine. nih.gov
In vitro cytotoxicity studies using chicken hepatocyte cultures have been employed to rank the toxic potential of various PAs. These studies identified lasiocarpine as the most cytotoxic, followed in descending order by seneciphylline, senecionine, heliotrine, and riddelliine. nih.gov Monocrotaline was found to be significantly less toxic in these assays. nih.gov This ranking helps to contextualize the potential toxicity of this compound relative to a spectrum of other reactive DHPAs. The general toxicity does not always correlate directly with the quantity of "pyrrolic"-DHPA derivative or adduct formation. For example, riddelliine has been observed to consistently produce more pyrrolic adducts than other alkaloids, in some cases nearly ten times more than alkaloids of similar toxicity. nih.gov
Table 1: Comparative Toxicity of Parent Pyrrolizidine (B1209537) Alkaloids
This table summarizes findings from various in vivo and in vitro studies comparing the toxic effects of retrorsine (the precursor to this compound) with other PAs.
| Alkaloid | Necine Base | Structural Class | Relative Hepatotoxicity/Cytotoxicity Ranking | Key Comparative Findings |
| Retrorsine | Retronecine (B1221780) | Macrocyclic Diester | High | Vmax/Km for metabolic activation is 5.5-fold higher than Monocrotaline. nih.gov |
| Monocrotaline | Retronecine | Macrocyclic Diester | Moderate to Low | Induces less hepatic GSH depletion compared to Retrorsine. nih.gov |
| Lasiocarpine | Heliotridine | Open Diester | Very High | Ranked as the most cytotoxic in chicken hepatocyte assays. nih.gov |
| Seneciphylline | Retronecine | Macrocyclic Diester | High | Ranked as more cytotoxic than Senecionine and Riddelliine. nih.gov |
| Senecionine | Retronecine | Macrocyclic Diester | High | Often used as a reference toxic macrocyclic PA. nih.gov |
| Riddelliine | Retronecine | Macrocyclic Diester | High | Consistently produces the highest levels of pyrrolic adducts in some models. nih.gov |
| Heliotrine | Heliotridine | Monoester | Moderate | Less toxic than macrocyclic diesters like Seneciphylline. nih.gov |
Synthesis and Characterization of this compound Analogs for Mechanistic Probes
The high reactivity and instability of this compound make it challenging to isolate and study directly. To overcome this, researchers focus on the synthesis and characterization of more stable analogs. These synthetic analogs are designed as mechanistic probes to investigate the specific molecular interactions that underlie DHR's toxicity, such as its binding to DNA and proteins.
The synthesis of DHR analogs is a complex process that aims to mimic the reactive electrophilic nature of the authentic metabolite. The core of these analogs is the dehydropyrrolizidine nucleus, which acts as a potent alkylating agent. The goal is to create molecules that can be used in controlled experiments to identify the specific cellular macromolecules targeted by DHR and to characterize the resulting adducts.
While detailed synthetic pathways for a wide range of specific this compound analogs are not extensively reported in readily available literature, the general strategy involves multi-step organic synthesis. This typically starts from a more stable precursor of the necine base. The key steps involve creating the unsaturated pyrrolizidine ring system and introducing ester side chains that mimic the natural structure of retrorsine. The final step would be a controlled dehydrogenation or an equivalent chemical transformation to generate the reactive pyrrolic system.
These synthetic probes are invaluable for:
Identifying Binding Sites: By using analogs with reporter tags (e.g., radiolabels or fluorescent markers), researchers can identify the specific amino acid residues in proteins or nucleotide bases in DNA that are alkylated by the reactive pyrrole (B145914).
Studying DNA Damage: Synthetic analogs allow for in vitro studies to characterize the types of DNA adducts and cross-links formed, providing insight into the genotoxic and carcinogenic mechanisms of DHR.
Elucidating Reaction Kinetics: Stable analogs enable the study of the rates and mechanisms of reaction with various biological nucleophiles, helping to explain the selectivity of DHR's interactions within the cell.
The characterization of these synthetic analogs involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Structure-Activity Investigations of Chemically Modified this compound Species
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives dictates their biological activity and toxicity. These investigations explore how modifications to different parts of the molecule—the necine base, the ester side chains, and the macrocyclic ring—affect its reactivity and toxicological profile.
The toxicity of dehydropyrrolizidine alkaloids is intrinsically linked to several key structural features:
The 1,2-Unsaturated Necine Base: The double bond in the pyrrolizidine ring is an absolute requirement for metabolic activation to the toxic pyrrolic dehydroalkaloid. nih.gov Saturation of this double bond results in non-toxic compounds.
Esterification at C7 and C9: The necine base must be esterified with necic acids. The nature of these ester groups significantly influences toxicity.
The Macrocyclic Diester Ring: DHPAs that are macrocyclic diesters, such as this compound and senecionine, are generally among the most toxic. nih.gov The 11- or 12-membered macrocyclic ring imposes a specific conformational rigidity on the molecule that is believed to enhance its alkylating efficiency and, therefore, its toxicity.
Steric Hindrance: The degree of branching and steric hindrance in the ester side chains can affect the rate of both metabolic activation by cytochrome P450 enzymes and detoxification via hydrolysis by esterases.
SAR studies often rely on comparing the toxicity of a series of naturally occurring and chemically modified DHPAs. By systematically altering the structure—for example, by hydrolyzing the ester groups, changing the size of the macrocyclic ring, or introducing different functional groups—researchers can pinpoint the molecular features critical for toxicity. For instance, open-chain diester alkaloids like lasiocarpine are also highly toxic, but the conformational constraints of the macrocyclic ring in compounds like retrorsine are thought to be a key factor in their high potency. nih.gov
Table 2: Structure-Activity Relationships of Dehydropyrrolizidine Alkaloids
This table outlines the relationship between key structural features of DHPAs and their resulting biological activity, drawing inferences from comparative toxicity data.
| Structural Feature | Influence on Activity/Toxicity | Example(s) |
| 1,2-Unsaturation in Necine Base | Essential for metabolic activation to toxic pyrrolic esters. Absence of the double bond leads to non-toxicity. | Retrorsine (toxic) vs. its saturated analogs (non-toxic) |
| Macrocyclic Diester Structure | Generally confers high toxicity due to conformational rigidity and enhanced alkylating ability. | This compound, Dehydrosenecionine |
| Open Diester Structure | Can also confer high toxicity, sometimes comparable to macrocyclic diesters. | Dehydrolasiocarpine |
| Monoester Structure | Typically less toxic than diesters. | Dehydroheliotrine |
| N-Oxidation | N-oxides are the less toxic transport form; they can be reduced back to the parent PA in the gut. | Retrorsine N-oxide |
Broader Contexts and Future Directions in Dehydroretrorsine Research
Integration of Omics Technologies in Dehydroretrorsine Mechanistic Studies
The study of this compound, a toxic pyrrolizidine (B1209537) alkaloid metabolite, is increasingly benefiting from the application of "omics" technologies. These high-throughput methods allow for a comprehensive analysis of the molecular changes occurring within a biological system in response to chemical exposure. nih.govbiobide.com The integration of genomics, proteomics, and metabolomics provides a more holistic understanding of the mechanisms underlying this compound-induced toxicity. nih.govresearchgate.net
Genomics and Epigenomics: Genomic studies focus on an organism's complete set of DNA, investigating how exposure to substances like this compound might lead to DNA damage or mutations. nih.gov this compound is known to form DNA adducts, which are critical lesions that can trigger mutagenesis and carcinogenesis. nih.govresearchgate.net Genomic techniques can identify specific gene mutations or patterns of DNA damage associated with exposure. Epigenomics further expands this by studying modifications to DNA that don't change the sequence itself but alter gene expression. nih.gov These epigenetic changes can be persistent and heritable, offering insights into the long-term consequences of this compound exposure. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins, providing a snapshot of the proteins present in a cell or tissue at a specific time. biobide.comduke.edu Since this compound is a reactive electrophile, it can form adducts not only with DNA but also with proteins, altering their structure and function. wikipedia.org Proteomic analyses can identify specific protein targets of this compound, helping to elucidate the molecular pathways that are disrupted. This can include enzymes involved in detoxification, cellular repair, and signaling pathways. duke.edunih.gov
Metabolomics: Metabolomics is the comprehensive analysis of small molecules, or metabolites, within a biological system. nih.govmdpi.com This technology can reveal the downstream effects of this compound's interaction with cellular components. nih.gov By profiling changes in the metabolome, researchers can identify disrupted metabolic pathways and discover potential biomarkers of exposure or effect. duke.edumdpi.com For instance, alterations in the levels of specific amino acids, lipids, or intermediates of energy metabolism could indicate cellular stress and damage caused by this compound.
The integration of these omics platforms offers a powerful, multi-faceted approach to understanding this compound's mechanism of action, moving from the initial interaction with macromolecules (genomics, proteomics) to the ultimate functional consequences at the cellular level (metabolomics). nih.gov
| Omics Technology | Focus of Study | Application in this compound Research |
| Genomics | Complete set of DNA and its alterations. | Identifying DNA adducts, mutations, and genetic susceptibility to this compound toxicity. |
| Epigenomics | Modifications to DNA that regulate gene expression. | Understanding heritable changes in gene expression patterns following exposure. |
| Proteomics | Entire set of proteins (the proteome). | Identifying specific protein targets and adducts, characterizing alterations in protein expression and post-translational modifications. |
| Metabolomics | Complete set of small-molecule metabolites. | Profiling metabolic pathway disruptions and identifying biomarkers of exposure and toxicity. |
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools that provide detailed insights into the interactions between molecules at an atomic level. researchgate.netmdpi.com These methods are increasingly being applied to study the behavior of toxic compounds like this compound and their interactions with biological macromolecules such as proteins and DNA.
Computational Chemistry: This field uses principles of quantum mechanics and classical physics to model and calculate the properties of molecules. In the context of this compound, computational chemistry can be used to:
Determine the three-dimensional structure and electronic properties of the molecule.
Predict its reactivity towards nucleophilic sites on DNA bases and amino acid residues in proteins.
Calculate the stability of the DNA and protein adducts that are formed.
Model the metabolic activation of the parent compound, retrorsine (B1680556), to the reactive this compound by enzymes like cytochrome P450. wikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of biological systems. researchgate.netyoutube.comnih.gov This approach allows researchers to observe how this compound interacts with its biological targets in a simulated physiological environment. mdpi.comlu.se Key applications include:
Protein-Ligand Interactions: Simulating the binding of this compound to specific proteins can reveal the binding site, the stability of the complex, and the conformational changes induced in the protein. researchgate.netlu.se This is crucial for understanding how the adduct formation affects the protein's function.
DNA Interactions: MD simulations can model the process of this compound forming covalent bonds (adducts) with DNA. These simulations can help to understand how the adduct distorts the DNA helix, which can interfere with DNA replication and transcription, leading to mutations.
Solvent Effects: These simulations explicitly account for the role of water molecules, providing a more realistic representation of the interactions occurring in the cellular milieu. lu.se
By combining these computational approaches, scientists can build detailed models of this compound's toxicological mechanisms, complementing experimental data and guiding further research. mdpi.com
Advancements in Biosynthetic Pathway Elucidation of this compound Precursors
This compound is a metabolite of retrorsine, a naturally occurring pyrrolizidine alkaloid (PA). nih.gov Understanding the biosynthesis of its precursor, retrorsine, is essential for controlling the presence of these toxic compounds in plants. Significant progress has been made in elucidating the biosynthetic pathway of the core structures of PAs: the necine base and the necic acid. researchgate.netnih.gov
Necine Base Biosynthesis: The necine base of retrorsine is retronecine (B1221780). nih.gov Its biosynthesis starts from the basic amino acids L-arginine and L-ornithine. encyclopedia.pub
Formation of Putrescine: L-arginine and L-ornithine are decarboxylated to form putrescine. encyclopedia.pub
Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine. researchgate.netsemanticscholar.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which condenses two molecules of putrescine or reacts putrescine with spermidine. nih.govencyclopedia.pubnih.gov Studies have shown that HSS likely evolved through the duplication of the gene for deoxyhypusine synthase, an enzyme from primary metabolism. nih.gov
Cyclization and Modification: Homospermidine undergoes oxidation and cyclization to form the initial pyrrolizidine ring structure. wikipedia.orgnih.gov A series of subsequent reduction, desaturation, and hydroxylation steps leads to the formation of the final necine base, retronecine. nih.govencyclopedia.pub
Necic Acid Biosynthesis: The necic acid portion of retrorsine is derived from amino acids. Specifically, senecic acid, which forms a macrocyclic diester with the retronecine base, is primarily formed from the amino acid L-isoleucine. nih.govencyclopedia.pub
Research into the PA biosynthetic pathway has utilized feeding experiments with radiolabeled precursors to trace the incorporation of simple molecules into the complex alkaloid structure. nih.govrsc.org While the key intermediates are well-defined, only a few enzymes, such as homospermidine synthase, have been fully characterized. researchgate.netsemanticscholar.org Future research will focus on identifying and characterizing the remaining enzymes in the pathway, including the oxidases, reductases, and transferases that complete the synthesis and esterification of retrorsine.
| Biosynthetic Step | Precursor(s) | Key Intermediate/Product | Key Enzyme |
| Necine Base Synthesis | L-arginine, L-ornithine | Putrescine | Decarboxylases |
| Putrescine, Spermidine | Homospermidine | Homospermidine synthase (HSS) | |
| Homospermidine | Pyrrolizidine ring | Oxidases | |
| Pyrrolizidine intermediates | Retronecine | Reductases, Hydroxylases | |
| Necic Acid Synthesis | L-isoleucine | Senecic acid | Various (less characterized) |
| Final Assembly | Retronecine, Senecic acid | Retrorsine | Esterases/Transferases |
Development of Novel Research Tools for this compound Analysis
The detection and quantification of this compound and its parent PAs are critical for food safety and toxicological research. Recent years have seen significant advancements in analytical methods and the development of new research tools. researchgate.net
Advanced Analytical Techniques: The analysis of PAs has moved towards highly sensitive and specific methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of PAs, including their N-oxide forms, which are often more abundant in plants. researchgate.netmdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity, with limits of detection in the range of µg/kg. mdpi.com This allows for the reliable detection of trace amounts of PAs in complex matrices like honey, milk, tea, and herbal medicines. mdpi.com
Sample Preparation: The efficiency of PA extraction is crucial for accurate analysis. nih.gov Advanced sample preparation techniques like solid-phase extraction (SPE), particularly using mixed-mode cation-exchange cartridges, have been developed to effectively isolate and concentrate PAs from complex samples, ensuring cleaner extracts for LC-MS analysis. mdpi.comnih.gov
Biomarkers of Exposure: A significant area of development is the use of biomarkers to assess human exposure to PAs. nih.govnih.gov Instead of just measuring the compound in food, biomarkers measure the compound or its specific metabolites in biological samples (e.g., urine, blood).
DNA and Protein Adducts: this compound forms specific covalent adducts with DNA and proteins. These adducts are highly specific indicators of exposure and represent a measure of the biologically effective dose—the amount of the toxin that has reached its target site. nih.gov Highly sensitive LC-MS/MS methods are being developed to detect these adducts, which can serve as valuable biomarkers in molecular epidemiology studies to link PA exposure with disease risk. nih.gov The global study of all DNA adducts, known as DNA adductomics, provides a powerful tool to screen for such biomarkers. nih.gov
These advanced tools provide greater accuracy in exposure assessment and a deeper understanding of the toxicological risks associated with this compound and other PAs. nih.gov
Q & A
Q. What is the role of CYP3A enzymes in the metabolic activation of this compound, and how can this be experimentally validated?
- Methodological Answer : CYP3A enzymes catalyze the conversion of this compound into reactive intermediates like DHP (dehydropyrrolizidine). To validate this, use in vitro liver microsomal assays with selective CYP3A inhibitors (e.g., ketoconazole). Measure metabolite formation via LC-MS and compare inhibition rates. Include negative controls (e.g., heat-inactivated microsomes) to confirm enzyme dependency .
Q. How does this compound induce hepatotoxicity, and what cellular markers should be monitored in mechanistic studies?
- Methodological Answer : this compound causes DNA adduct formation via DHP intermediates, leading to hepatocellular damage. Monitor markers like serum ALT/AST levels, glutathione depletion, and histopathological changes (e.g., necrosis). Use comet assays or γ-H2AX staining to quantify DNA damage in hepatocytes .
Advanced Research Questions
Q. What experimental challenges arise when quantifying DHP-DNA adducts in vivo, and how can these be mitigated?
- Methodological Answer : Challenges include low adduct concentrations and matrix interference. Mitigate these by using ultra-sensitive techniques like accelerator mass spectrometry (AMS) or immunohistochemistry with validated antibodies. Include recovery experiments using spiked samples to assess extraction efficiency and validate results with orthogonal methods (e.g., 32P-postlabeling) .
Q. How do in vitro models for this compound toxicity compare to in vivo findings, and what are the limitations of current models?
- Methodological Answer : In vitro models (e.g., HepG2 cells) often underestimate toxicity due to reduced metabolic capacity compared to in vivo liver microenvironments. Address this by using 3D co-culture systems with Kupffer cells or primary hepatocytes. Validate findings by cross-referencing with in vivo data on adduct formation and histopathology .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?
- Methodological Answer : Discrepancies may arise from species-specific CYP3A expression or experimental conditions (e.g., substrate concentration). Conduct systematic reviews following PRISMA guidelines to aggregate data, then perform meta-analyses to identify confounding variables. Validate hypotheses using isoform-specific recombinant enzymes or gene-knockout models .
Q. What methodologies are recommended for studying the long-term genomic effects of DHP-DNA adducts in animal models?
- Methodological Answer : Use chronic dosing regimens in rodents, followed by next-generation sequencing (NGS) to identify mutation signatures (e.g., TP53 mutations). Combine with longitudinal histopathology and adduct persistence assays. Ensure compliance with ethical guidelines for animal studies, including proper control groups and statistical power calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
